molecular formula C6H13NO B1267683 1-Amino-3,3-dimethylbutan-2-one CAS No. 82962-91-2

1-Amino-3,3-dimethylbutan-2-one

Cat. No. B1267683
CAS RN: 82962-91-2
M. Wt: 115.17 g/mol
InChI Key: CRTRUQUJSMFWPD-UHFFFAOYSA-N
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Description

1-Amino-3,3-dimethylbutan-2-one is a colorless or light yellow liquid with a special aroma . It can be miscible in many organic solvents, such as alcohols, ethers, and formaldehyde . In addition, it is also an organic base .


Molecular Structure Analysis

The molecular formula of 1-Amino-3,3-dimethylbutan-2-one is C6H13NO . The molecular weight is 115.17 g/mol . The IUPAC name is 1-amino-3,3-dimethylbutan-2-one .


Physical And Chemical Properties Analysis

1-Amino-3,3-dimethylbutan-2-one has a molecular weight of 115.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 115.099714038 g/mol . The topological polar surface area is 43.1 Ų . The heavy atom count is 8 .

Safety And Hazards

1-Amino-3,3-dimethylbutan-2-one is flammable . It can cause skin irritation and serious eye irritation . It may cause an allergic skin reaction and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-amino-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2,3)5(8)4-7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTRUQUJSMFWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330112
Record name 1-amino-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3,3-dimethylbutan-2-one

CAS RN

82962-91-2
Record name 1-amino-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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